molecular formula C8H8O5 B017060 5-Acetoxymethyl-2-furancarboxylic acid CAS No. 90345-66-7

5-Acetoxymethyl-2-furancarboxylic acid

Cat. No. B017060
CAS RN: 90345-66-7
M. Wt: 184.15 g/mol
InChI Key: VEHIMKWMEKVUMD-UHFFFAOYSA-N
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Description

5-Acetoxymethyl-2-furancarboxylic acid is a chemical compound with the molecular formula C8H8O5 and a molecular weight of 184.15 . It is used in proteomics research .


Synthesis Analysis

The synthesis of 5-Acetoxymethyl-2-furancarboxylic acid can be achieved through a bi-enzymatic cascade system using bacterial laccase and fungal alcohol oxidase . The process involves the oxidation of 5-hydroxymethylfurfural (HMF) into 2,5-furandicarboxylic acid (FDCA), with 5-Acetoxymethyl-2-furancarboxylic acid being an intermediate product .


Chemical Reactions Analysis

The chemical reactions involving 5-Acetoxymethyl-2-furancarboxylic acid primarily include its formation from the oxidation of 5-hydroxymethylfurfural (HMF) and its subsequent oxidation to 2,5-furandicarboxylic acid (FDCA) .

Scientific Research Applications

Synthesis of 5-Methyl-2-furancarboxylic Acid

5-Acetoxymethyl-2-furancarboxylic acid plays a crucial role in the synthesis of 5-methyl-2-furancarboxylic acid (MFA). MFA is an important substituted furoic acid with versatile applications. The synthesis process involves the selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid (HMFA) on Pd/C catalysts at ambient temperature .

Preparation of 2,5-Furandicarboxylic Acid

5-Acetoxymethyl-2-furancarboxylic acid is used as an intermediate in the preparation of 2,5-furandicarboxylic acid (FDCA) from carbohydrates. FDCA, produced by oxidizing carbohydrate-derived HMF (5-hydroxymethylfurfural), is a valuable monomer for biopolymers .

Production of Antibiotics

5-Acetoxymethyl-2-furancarboxylic acid is used in the preparation of 3-tetrahydrofurylcephem-3-carboxylates and analogs, which are used as antibiotics .

Conversion to 5-(Aminomethyl)2-furancarboxylic Acid

5-Acetoxymethyl-2-furancarboxylic acid can be converted to 5-(aminomethyl)2-furancarboxylic acid (AMFC), a promising monomer for biopolymers. This conversion involves a two-step process including aerial oxidation of HMF using a Pt/SiO2 catalyst followed by reductive amination by transaminase .

Future Directions

The future directions for the use of 5-Acetoxymethyl-2-furancarboxylic acid lie in its potential as an intermediate in the sustainable synthesis of 2,5-furandicarboxylic acid (FDCA) from 5-hydroxymethylfurfural (HMF) . This process is simple to operate, eliminates the use of extra acid or self-made catalysts and expensive solvents, and has the potential for continuous preparation from carbohydrates to FDCA .

properties

IUPAC Name

5-(acetyloxymethyl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O5/c1-5(9)12-4-6-2-3-7(13-6)8(10)11/h2-3H,4H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEHIMKWMEKVUMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=CC=C(O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00438167
Record name acetyl Sumiki's acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetoxymethyl-2-furancarboxylic acid

CAS RN

90345-66-7
Record name acetyl Sumiki's acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 5-hydroxymethylfuran-2-carboxylic acid (5.90g), dry dichloromethane (100ml), pyridine (6.71ml), 4-dimethylaminopyridine (507mg), and acetic anhydride (4.21ml) was stirred for 2 hours at room temperature. The mixture was diluted with ethyl acetate and washed with 5M hydrochloric acid and brine (3 times), dried (MgSO4), and evaporated. The residue was re-evaporated twice from dry toluene to give the title acid as a solid (5.00g); δH [(CD3)2CO]2.05 (3H, s), 5.11 (2H, s), 6.62 (1H, d, J 4Hz), 7.17 (1H, d, J 4Hz) and 8.31 (1H, br s).
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
6.71 mL
Type
reactant
Reaction Step One
Quantity
4.21 mL
Type
reactant
Reaction Step One
Quantity
507 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 5-hydroxymethylfuran-2-carboxylic acid (5.90 g), dry dichloromethane (100 ml), pyridine (6.71 ml), 4-dimethyl-aminopyridine (507 mg), and acetic anhydride (4.21 ml) was stirred for 2 hours at room temperature. The mixture was diluted with ethyl acetate and washed with 5M hydrochloric acid and brine (3 times), dried (MgSO4), and evaporated. The residue was re-evaporated twice from dry toluene to give the title acid as a solid (5.00 g); δH [(CD3)2CO) 2.05 (3 H, s), 5.11 (2 H, s), 6.62 (1 H, d, J 4 Hz), 7.17 (1 H, d, J 4 Hz) and 8.31 (1 H, br s).
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
6.71 mL
Type
reactant
Reaction Step One
[Compound]
Name
4-dimethyl-aminopyridine
Quantity
507 mg
Type
reactant
Reaction Step One
Quantity
4.21 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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